tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Overview
Description
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate: is an organic compound that features a tert-butyl group, a trifluoromethyl group, and a phenyl ring
Scientific Research Applications
Chemistry: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound is explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its stability and reactivity.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various targets, such as the cgrp receptor and PI3Ks , which are involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Mode of Action
Trifluoromethyl-containing compounds have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Trifluoromethyl-containing compounds have been associated with various biochemical pathways, including those involving the cgrp receptor and pi3ks .
Result of Action
Trifluoromethyl-containing compounds have been associated with various effects, including changes in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)aniline and tert-butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Hydrolysis: 2-(trifluoromethyl)aniline and tert-butanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparison with Similar Compounds
- tert-Butyl (2-fluorophenyl)carbamate
- tert-Butyl (2-chlorophenyl)carbamate
- tert-Butyl (2-bromophenyl)carbamate
Uniqueness: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other halogen substituents.
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKDQZIJKAZBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567273 | |
Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-36-5 | |
Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.